TTAPE-Me

Description

Propriétés

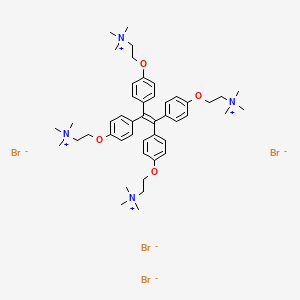

Formule moléculaire |

C46H68Br4N4O4 |

|---|---|

Poids moléculaire |

1060.7 g/mol |

Nom IUPAC |

trimethyl-[2-[4-[1,2,2-tris[4-[2-(trimethylazaniumyl)ethoxy]phenyl]ethenyl]phenoxy]ethyl]azanium;tetrabromide |

InChI |

InChI=1S/C46H68N4O4.4BrH/c1-47(2,3)29-33-51-41-21-13-37(14-22-41)45(38-15-23-42(24-16-38)52-34-30-48(4,5)6)46(39-17-25-43(26-18-39)53-35-31-49(7,8)9)40-19-27-44(28-20-40)54-36-32-50(10,11)12;;;;/h13-28H,29-36H2,1-12H3;4*1H/q+4;;;;/p-4 |

Clé InChI |

AFLMSZYBOYHTEF-UHFFFAOYSA-J |

SMILES canonique |

C[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=C(C=C3)OCC[N+](C)(C)C)C4=CC=C(C=C4)OCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthesis Protocol

This compound is synthesized via a two-step process involving the quaternization of a tetraphenylethene (TPE) derivative. The primary route, detailed in patent US20160299078A1, involves:

-

Preparation of the TPE precursor : A tetrakis(4-hydroxyphenyl)ethene derivative is functionalized with 2-bromoethyltrimethylammonium bromide.

-

Quaternization : The intermediate is treated with methyl bromide to introduce quaternary ammonium groups, followed by counterion exchange to bromide.

Key reaction conditions include:

Alternative Methods

A modified approach from Bioorganic & Medicinal Chemistry Letters (source) uses a one-pot condensation of tetrakis(4-hydroxyphenyl)ethene with 2-(trimethylammonio)ethyl chloride, though yields are lower (~45%) compared to the patent method (~68%).

Purification and Isolation

Chromatographic Techniques

Crude this compound is purified via:

Crystallization

Final purification is achieved by dissolving the product in hot methanol and precipitating with diethyl ether, yielding a pale-yellow crystalline solid.

Physicochemical Properties

Solubility and Stability

This compound exhibits unique solubility characteristics critical for experimental applications:

Aggregation Behavior

Molecular dynamics (MD) simulations reveal that this compound forms non-emissive "cogwheel" aggregates in aqueous solutions (hydrophobic dimers/trimers) but transitions to fluorescent monomers upon binding anionic lipids. This aggregation-disaggregation equilibrium is solvent-dependent:

-

Ethyl acetate : Monomers dominate, yielding intense fluorescence.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

High-resolution ESI-MS data from GlpBio confirms the molecular ion peak at m/z 1060.7 (M<sup>4+</sup>–4Br<sup>−</sup> + 2H<sup>+</sup>).

Practical Considerations for Experimental Use

Liposome Labeling Protocols

This compound labeling of small unilamellar vesicles (SUVs) follows standardized steps:

-

SUV preparation : Sonication of lipid films (1 mM) in HEPES buffer (pH 7.4).

-

Dye incubation : 10 µM this compound incubated with SUVs (20:1 lipid:dye ratio) for 10 minutes.

Mitochondrial Staining

For mitochondrial localization studies, isolated mitochondria are labeled with 10 µM this compound in SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH).

Limitations and Controversies

Specificity Challenges

Contrary to initial claims, this compound binds nonspecifically to anionic lipids (CL, PG, PS) with comparable affinity, as shown by:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1,1,2,2-tétrakis [4- (2-triméthylammonioéthoxy)-phényléthène a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme par lequel le 1,1,2,2-tétrakis [4- (2-triméthylammonioéthoxy)-phényléthène exerce ses effets implique ses propriétés d'émission induite par l'agrégation. Lorsque le composé s'agrège, il subit un changement conformationnel qui améliore sa fluorescence. Cette propriété est exploitée pour détecter les phospholipides anioniques et les acides nucléiques. Les cibles moléculaires comprennent la cardiolipine, le phosphatidylglycérol et la phosphatidylsérine.

Applications De Recherche Scientifique

Introduction to TTAPE-Me

This compound (1,1,2,2-tetrakis[4-(2-trimethylammonioethoxy)-phenylethene]) is a water-soluble aggregation-induced emission-active fluorogen. It was developed primarily for the detection of cardiolipin, a unique phospholipid found in the inner mitochondrial membrane, which plays a critical role in mitochondrial function and is associated with various diseases .

Detection of Cardiolipin

This compound has been utilized as a fluorescent sensor for the specific detection and quantification of cardiolipin in biological samples. Its selectivity towards CL over other lipids makes it a valuable tool for mitochondrial research:

- Fluorescence Response : The fluorescence intensity of this compound increases significantly in the presence of CL-containing liposomes compared to those lacking CL. This property allows for effective visualization and quantification of isolated mitochondria .

- Comparison with Other Probes : In comparison to NAO (10-Nonyl acridine orange), the only commercially available dye for CL detection, this compound provides superior sensitivity and specificity, making it preferable for clinical diagnostics and research applications .

Quantification of Isolated Mitochondria

This compound has demonstrated its utility in quantifying isolated mitochondria from various sources, including Saccharomyces cerevisiae. The probe's fluorescence correlates linearly with mitochondrial concentration, facilitating straightforward quantification without complex procedures .

Interaction Studies with Anionic Lipids

Research has shown that this compound interacts with various anionic lipids beyond CL:

- Membrane Binding Studies : Experiments have indicated that this compound binds to lipid membranes composed of PG and PS, exhibiting similar fluorescence responses across different lipid types. This characteristic suggests that while this compound can detect anionic lipids, it lacks specificity necessary for distinguishing between them .

- Dynamic Equilibrium : The probe's fluorescence is regulated by the balance between aggregated forms in solution and monomeric forms bound to lipid membranes, which complicates its use as a selective probe for any single lipid type .

Mitochondrial Membrane Studies

A study conducted on isolated mitochondria from E. coli and yeast strains demonstrated that this compound could effectively visualize CL but struggled to differentiate between CL and other anionic lipids present in significant quantities within the membranes .

| Strain | Lipid Composition | Fluorescence Response |

|---|---|---|

| W3110 | 60% PE, 30% PG, 10% CL | Moderate |

| BKT12 | 62% PE, 32% PG | Low |

| AT2033 | 10% PE, 50% PG, 40% CL | High |

This table summarizes the varying fluorescence responses based on lipid composition.

Clinical Relevance

This compound's application extends into clinical diagnostics where monitoring cardiolipin levels can indicate mitochondrial dysfunctions associated with heart diseases and genetic disorders. Its ability to provide rapid results enhances its potential utility in clinical settings .

Mécanisme D'action

The mechanism by which 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene exerts its effects involves its aggregation-induced emission properties. When the compound aggregates, it undergoes a conformational change that enhances its fluorescence. This property is exploited in detecting anionic phospholipids and nucleic acids. The molecular targets include cardiolipin, phosphatidylglycerol, and phosphatidylserine .

Comparaison Avec Des Composés Similaires

Sensitivity

- This compound exhibits a 3.5-fold fluorescence enhancement in the presence of CL-containing vesicles, while NAO shows a fluorescence decrease that is difficult to quantify visually .

- This compound detects CL linearly across a wide range of CL-to-lipid ratios (2–50% CL), whereas NAO requires a strict 2:1 NAO/CL stoichiometry for reliable quantification .

Selectivity

- This compound shows negligible response to other mitochondrial lipids, including phosphatidylserine (PS), phosphatidylinositol (PI), and sphingomyelin (SM), even at physiological concentrations . In contrast, NAO’s fluorescence is significantly quenched by DPPE, PI, and PS, leading to false positives .

- Controversially, Pyrshev et al.

Practical Utility

- This compound enables rapid, one-step CL quantification in isolated mitochondria with minimal background noise, while NAO requires extensive sample preparation (e.g., fixation, centrifugation) and exhibits poor signal-to-noise ratios .

This compound vs. Other Fluorescent Probes

Limited studies exist on direct competitors, but insights include:

- BSPOTPE , a negatively charged AIE probe, fails to respond to CL due to electrostatic repulsion, highlighting this compound’s unique charge-based design .

- Leb-03-144 and other WEE1-targeting probes lack lipid-specificity, emphasizing this compound’s niche in mitochondrial lipidomics .

Data Tables

Table 1. Performance Comparison: this compound vs. NAO

Table 2. Fluorescence Response to Lipid Vesicles

Activité Biologique

Introduction

TTAPE-Me (1,1,2,2-tetrakis[4-(2-trimethylammonioethoxy)-phenylethene]) is a fluorescent probe that has been developed for the detection of cardiolipin (CL), a phospholipid found predominantly in the inner mitochondrial membrane. Despite its intended specificity for CL, recent studies have revealed significant limitations in its selectivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various anionic lipids, the mechanisms underlying its fluorescence properties, and implications for its use in biological research.

This compound operates through a fluorescence mechanism that is influenced by its interactions with lipid membranes. The fluorescence intensity is regulated by a dynamic equilibrium between non-emitting monomers and emitting dye aggregates that form due to electrostatic interactions with anionic lipids. This mechanism complicates the interpretation of fluorescence signals, particularly in environments containing multiple lipid species.

Key Findings:

- Non-selectivity : this compound does not exhibit selective binding to CL; it interacts similarly with phosphatidylglycerol (PG) and phosphatidylserine (PS), leading to indistinguishable fluorescence signals across these lipids .

- Fluorescence Variability : The probe's fluorescence varies significantly depending on the lipid composition of the membrane and the solvent environment. For instance, higher concentrations of PG can yield stronger fluorescent responses than CL under certain conditions .

Lipid Interaction Studies

In a series of experiments using artificial liposomes and biological membranes from Escherichia coli and Saccharomyces cerevisiae, researchers assessed this compound's ability to distinguish between different anionic lipids. The results indicated that:

- Fluorescence Intensity : The intensity of fluorescence decreased as the proportion of anionic lipids (CL + PG) decreased. For example, in wild-type E. coli strains with varying lipid compositions, significant differences in fluorescence were observed, but these were not solely attributable to CL presence .

- Molecular Dynamics Simulations : Complementary molecular dynamics simulations supported these findings by illustrating how this compound aggregates in response to lipid bilayer compositions, further demonstrating its non-specific binding behavior .

Case Study 1: Mitochondrial Membrane Analysis

A study examined this compound's performance on isolated mitochondria from S. cerevisiae. The results showed that while this compound could detect anionic lipids, it failed to provide specific localization or quantification of CL due to its promiscuous binding nature .

Case Study 2: Bacterial Membrane Studies

In another study involving E. coli strains with distinct lipid profiles, this compound's fluorescence response was analyzed. It was found that as the percentage of CL decreased relative to PG, the overall fluorescent signal also diminished, highlighting the probe's inability to selectively identify CL .

Data Summary

The following table summarizes key experimental findings regarding this compound's interaction with various lipids:

Implications for Research

The findings regarding this compound raise important considerations for researchers using this probe in studies related to mitochondrial function and lipid biology. Its lack of specificity could lead to misinterpretations in experiments designed to elucidate the role of cardiolipin in cellular processes.

Recommendations:

- Alternative Probes : Researchers are encouraged to explore other fluorescent probes that offer greater specificity for cardiolipin detection.

- Methodological Adjustments : When using this compound, it is crucial to control for other anionic lipids present in the experimental systems to avoid misleading conclusions.

Q & A

Q. What is the molecular mechanism behind TTAPE-Me's specificity for cardiolipin (CL) detection?

this compound operates as a fluorescence turn-on sensor, binding electrostatically to CL's anionic phosphate groups in mitochondrial membranes. Its aggregation-induced emission (AIE) property enhances fluorescence upon interaction with CL, enabling quantitative analysis. Unlike NAO (the traditional CL probe), this compound avoids ambiguous protocols and offers higher sensitivity (detection limits ~10 nM) due to reduced background noise .

Methodological Tip: Optimize probe concentration (5–20 µM) and incubation time (15–30 min) to minimize nonspecific binding. Validate using CL-deficient cell lines or lipid extraction protocols .

Q. How does this compound compare to NAO in experimental design for mitochondrial CL visualization?

this compound outperforms NAO in sensitivity (10-fold higher signal-to-noise ratio) and selectivity (no cross-reactivity with other anionic lipids like phosphatidylserine). However, NAO remains preferable for competitive binding studies due to this compound's susceptibility to sodium ion interference .

Methodological Tip: Use this compound in low-sodium buffers (e.g., 10 mM HEPES) to avoid competition. For comparative studies, pair this compound with mass spectrometry to validate CL quantification .

Q. What protocols ensure reproducibility in this compound-based CL imaging?

Key parameters:

- Buffer composition : Avoid high sodium/potassium concentrations (≥50 mM disrupts binding).

- Mitochondrial isolation : Use digitonin-based fractionation to preserve membrane integrity.

- Control experiments : Include CL-depleted samples (e.g., CRISPR-modified cells) to confirm specificity .

Advanced Research Questions

Q. How can researchers address this compound's limitations in competitive binding assays?

this compound's electrostatic binding mode makes it unsuitable for studies requiring displacement by cations (e.g., Ca²⁺/Na⁺). Alternatives:

- Synthesize probes with covalent binding motifs (e.g., photoaffinity labels).

- Use Förster resonance energy transfer (FRET) pairs with CL-binding peptides to bypass ionic interference .

Case Study: Modifying NAO's alkyl chain improved solubility but reduced CL affinity. Similar structural tweaks for this compound (e.g., shorter alkyl linkers) are under exploration .

Q. What strategies improve this compound's specificity in bacterial membranes with phosphatidylglycerol (PG)?

this compound cross-reacts with PG due to shared anionic head groups. Solutions:

Q. How should researchers analyze contradictory data between this compound and other CL assays (e.g., mass spectrometry)?

Discrepancies often arise from:

- Local vs. bulk CL measurement : this compound detects CL in membrane microdomains, while MS measures total cellular CL.

- Artifacts : this compound may overestimate CL in fragmented mitochondria.

Resolution: Combine this compound with lipidomics and electron microscopy to correlate spatial distribution with absolute quantification .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.